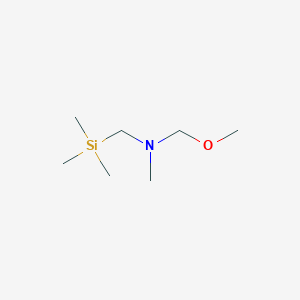
Methoxymethyl-methyl-trimethylsilanylmethyl-amine
Übersicht
Beschreibung
Methoxymethyl-methyl-trimethylsilanylmethyl-amine is an organic compound with the molecular formula C13H23NOSi. It is a colorless liquid with a strong ammonia-like odor and is soluble in organic solvents such as ethanol, ether, and hydrocarbons. This compound is commonly used as a reagent and intermediate in organic synthesis, particularly in the formation of azomethine ylides for cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxymethyl-methyl-trimethylsilanylmethyl-amine can be synthesized through the reaction of benzylamine with methoxymethyl chloride and trimethylsilylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions: Methoxymethyl-methyl-trimethylsilanylmethyl-amine undergoes various chemical reactions, including:
Cycloaddition Reactions: It forms azomethine ylides, which readily participate in [3+2] cycloaddition reactions with α,β-unsaturated esters to produce N-benzyl substituted pyrrolidines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Trifluoroacetic acid, zinc chloride, or cesium fluoride are commonly used to generate azomethine ylides from this compound.
Substitution Reactions: Typical nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products:
Cycloaddition Reactions: The major products are N-benzyl substituted pyrrolidines, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Substitution Reactions: The products depend on the nucleophile used but generally include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Methoxymethyl-methyl-trimethylsilanylmethyl-amine has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for methoxymethyl-methyl-trimethylsilanylmethyl-amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides are generated under metal-free conditions in the presence of acids or bases and react with various dipolarophiles to form functionalized heterocycles . The molecular targets and pathways involved depend on the specific reaction and the nature of the dipolarophile .
Vergleich Mit ähnlichen Verbindungen
Methoxymethyl-methyl-trimethylsilanylmethyl-amine is unique due to its ability to form non-stabilized azomethine ylides, which are highly reactive and versatile in cycloaddition reactions. Similar compounds include:
N-Benzyl-N-methoxymethyl-trimethylsilylmethylamine: Shares similar reactivity but differs in the substituents attached to the nitrogen atom.
N-Methoxymethyl-N-trimethylsilylmethylbenzylamine: Another closely related compound with comparable applications in organic synthesis.
These compounds highlight the versatility of this compound in facilitating the synthesis of diverse and complex molecules.
Eigenschaften
IUPAC Name |
1-methoxy-N-methyl-N-(trimethylsilylmethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-8(6-9-2)7-10(3,4)5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWQZKAZATOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(COC)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-03-8 | |
| Record name | N-(Methoxymethyl)-N-methyl-N-[(trimethylsilyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-Oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide](/img/structure/B3039153.png)





![2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B3039164.png)

![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)
